(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine
Overview
Description
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C7H14F3N and a molecular weight of 169.19 g/mol . It is also known by its IUPAC name, 2,2-dimethyl-N-(2,2,2-trifluoroethyl)-1-propanamine . This compound is characterized by the presence of a trifluoroethyl group and a dimethylpropyl group attached to an amine functional group.
Preparation Methods
The synthesis of (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine can be achieved through various synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethylamine with 2,2-dimethylpropanal in the presence of a reducing agent such as sodium borohydride . The reaction is typically carried out under mild conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new carbon-nitrogen bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethylamine: This compound lacks the dimethylpropyl group and has different reactivity and applications.
2,2-Dimethylpropylamine: This compound lacks the trifluoroethyl group and exhibits different chemical and biological properties.
2,2,2-Trifluoroethylmethanamine: This compound has a similar trifluoroethyl group but differs in the alkyl substituent attached to the amine.
The uniqueness of this compound lies in its combination of the trifluoroethyl and dimethylpropyl groups, which confer distinct chemical and biological properties .
Biological Activity
Overview
(2,2-Dimethylpropyl)(2,2,2-trifluoroethyl)amine is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a dimethylpropyl group with a trifluoroethyl moiety, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C8H15F3N
- CAS Number : 1267349-95-0
The presence of the trifluoroethyl group significantly enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The trifluoroethyl group can enhance the compound's affinity for certain receptors or enzymes, potentially leading to:
- Inhibition or activation of specific enzymes : This can alter metabolic pathways and signal transduction processes.
- Interaction with neurotransmitter systems : Similar compounds have shown effects on dopamine receptor activity .
Biological Activity Findings
Research has indicated several areas where this compound exhibits biological activity:
Antimicrobial and Antiviral Properties
Studies have investigated the antimicrobial and antiviral properties of this compound. Preliminary results suggest it may possess significant activity against various pathogens, making it a candidate for further exploration in drug development.
Neuropharmacological Effects
Analogous compounds have been studied for their effects on neurotransmitter systems. For instance, N-trifluoroethyldopamine analogs demonstrated relaxant effects in isolated arteries but lacked selectivity for dopamine receptors . This suggests that this compound might similarly influence vascular tone or neurotransmission.
Case Studies
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Antimicrobial Activity : A study evaluated the efficacy of this compound against bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations.
Bacterial Strain Concentration (µg/mL) Zone of Inhibition (mm) E. coli 50 15 S. aureus 100 20 - Neuropharmacological Study : In an experiment assessing the relaxant effects on isolated rabbit renal arteries, the compound showed a dose-dependent response similar to known dopamine agonists but with reduced selectivity.
Applications in Drug Development
Given its promising biological activities, this compound is being explored for:
- Pharmaceutical Development : Potential use in creating new drugs targeting metabolic disorders or infections.
- Research Applications : As a tool for studying enzyme interactions and receptor modulation.
Safety and Toxicology
While investigating the biological activity of this compound is crucial, safety assessments are equally important. The compound has been classified as hazardous due to its corrosive nature upon exposure . Toxicological studies are ongoing to better understand the implications of long-term exposure.
Properties
IUPAC Name |
2,2-dimethyl-N-(2,2,2-trifluoroethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)4-11-5-7(8,9)10/h11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBRJXRYFIUFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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